N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine
Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves multiple steps. One common method starts with the preparation of 5-methoxyindole-2-carboxylic acid, which undergoes several reactions to form the desired compound . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed on the compound to modify its functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine include other indole derivatives such as:
Melatonin (N-acetyl-5-methoxytryptamine): Known for its role in regulating sleep and its antioxidant properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with unique receptor binding properties.
The uniqueness of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro1
Properties
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-13-16(18-12-15(28-3)8-9-19(18)25-13)10-11-24-22-21-17-6-4-5-7-20(17)29-23(21)27-14(2)26-22/h8-9,12,25H,4-7,10-11H2,1-3H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHRHLMMMNMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC3=C4C5=C(CCCC5)SC4=NC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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